molecular formula C5H10ClNO2 B8126692 Aminooxy-peg1-propargyl hydrochloride salt

Aminooxy-peg1-propargyl hydrochloride salt

Cat. No.: B8126692
M. Wt: 151.59 g/mol
InChI Key: UEGAEIQKEHOZOR-UHFFFAOYSA-N
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Description

Aminooxy-peg1-propargyl hydrochloride salt is a chemical compound with the molecular formula C5H10ClNO2 It is a derivative of hydroxylamine, where the hydroxyl group is substituted with a 2-prop-2-ynoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aminooxy-peg1-propargyl hydrochloride salt typically involves the reaction of hydroxylamine with an appropriate alkylating agent. One common method is the reaction of hydroxylamine hydrochloride with 2-prop-2-ynoxyethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Aminooxy-peg1-propargyl hydrochloride salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Aminooxy-peg1-propargyl hydrochloride salt involves its ability to act as a nucleophile, participating in various chemical reactions. The hydroxylamine group can form stable intermediates with electrophiles, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Aminooxy-peg1-propargyl hydrochloride salt is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its ability to participate in a wide range of chemical reactions makes it a versatile reagent in organic synthesis and other applications .

Properties

IUPAC Name

O-(2-prop-2-ynoxyethyl)hydroxylamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.ClH/c1-2-3-7-4-5-8-6;/h1H,3-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGAEIQKEHOZOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCON.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.59 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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